(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Overview
Description
(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27ClN6O and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is 414.1934872 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
- Synthesis of Heterocyclic Compounds: Compounds with structures related to the specified chemical have been synthesized for potential biological activities. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been prepared and evaluated for anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and analgesic effects (Abu‐Hashem et al., 2020).
Anticancer Research
- Anticancer Agent Synthesis: Research has focused on the design and synthesis of compounds with piperazine units for anticancer applications. Thieno[3,2-d]pyrimidines, incorporating piperazine, have been explored as potential anticancer agents, highlighting the importance of piperazine-containing compounds in the development of novel therapeutics (Min, 2012).
Analytical Chemistry and Mass Spectrometry
- Peptide Derivatization for Mass Spectrometry: Piperazine derivatives have been utilized for the derivatization of carboxyl groups on peptides, enhancing the ionization efficiency in mass spectrometry analyses. This research demonstrates the utility of piperazine-based compounds in improving analytical methodologies for proteome analysis (Qiao et al., 2011).
Antimalarial Activity
- Synthesis for Antimalarial Evaluation: Piperazine tethered 4-aminoquinoline-pyrimidine hybrids have been synthesized and evaluated for their antimalarial activity. This research underscores the potential of pyrimidine and piperazine derivatives in the development of new antimalarial agents, with some compounds showing strong activity against chloroquine-resistant strains of Plasmodium falciparum (Thakur, Khan, & Rawat, 2014).
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBKDEFJENTICJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCN(CC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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